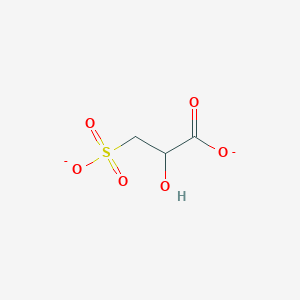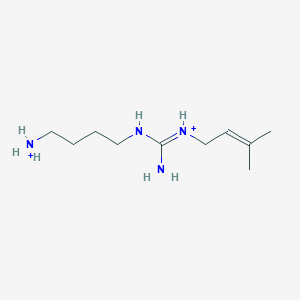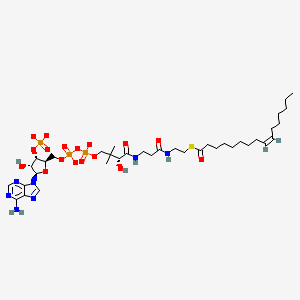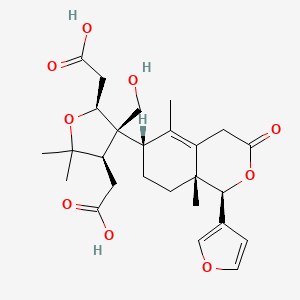![molecular formula C11H14N2O3S B1263660 (2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Phenylacetothiohydroximoyl)-L-cysteine is a non-proteinogenic L-alpha-amino acid.
Applications De Recherche Scientifique
Antifungal Applications : This compound is part of a group of antifungal tripeptides studied for their molecular properties and structures. These peptides, including variants of the core compound, have been analyzed for their reactivity descriptors and bioactivity scores, which are crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis and Stereochemistry : Research has focused on the enantioselective synthesis of related compounds, exploring the stereochemical aspects of their formation. This includes the study of the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid and its relevance in understanding molecular interactions and reactions (Alonso, Santacana, Rafecas, & Riera, 2005).
Electrochemical Studies : Investigations into the electrochemical behaviors of related compounds have been conducted. These studies are significant for understanding the reduction mechanisms and kinetics in various chemical environments (Mandić, Nigović, & Šimunić, 2004).
Amino Acid Research : The compound has been studied in the context of amino acid research, focusing on the synthesis and analysis of optically active amino acids. This research is critical for developing pharmaceutical and biological applications (Shiraiwa et al., 2003).
Medicinal Chemistry : In the field of medicinal chemistry, analogs of this compound have been synthesized and evaluated for their potential as antiulcer agents. This includes examining their efficacy in various models and understanding their mechanism of action (Sahoo & Subudhi, 2014).
Pharmaceutical Synthesis : The compound's derivatives have been studied for their potential in pharmaceutical synthesis, such as in the preparation of heparin saccharides and related compounds. This research is vital for developing new therapeutic agents (Wyss & Kiss, 1975).
Polymorphic Studies : Research has also been conducted on the polymorphic forms of related compounds, important for understanding the different crystalline structures and their properties (Glidewell et al., 2003).
Sulfone Synthesis : The synthesis of amino acid sulfones, including S-Benzyl-dl-α-methylcysteine sulfone, has been explored. Such studies are crucial for the development of new chemical entities with potential pharmaceutical applications (Griffith, 1987).
Optical Activity : Investigations into the diastereoselective addition of compounds to produce optically active amino acid derivatives have been carried out. This research contributes to the field of stereochemistry and its application in drug synthesis (Foresti et al., 2003).
Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids. This research is significant for understanding the synthesis of chiral molecules and their potential applications (Arvanitis et al., 1998).
Propriétés
Nom du produit |
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14N2O3S/c12-9(11(14)15)7-17-10(13-16)6-8-4-2-1-3-5-8/h1-5,9,16H,6-7,12H2,(H,14,15)/b13-10-/t9-/m0/s1 |
Clé InChI |
DPHQZNQYOOCWSR-FWSONLODSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C(=N/O)/SC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(=NO)SCC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



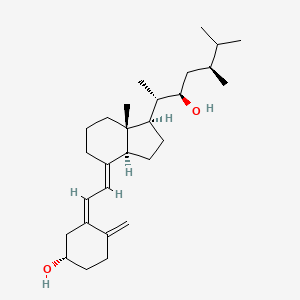
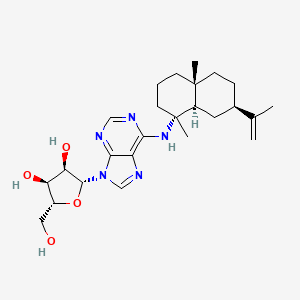
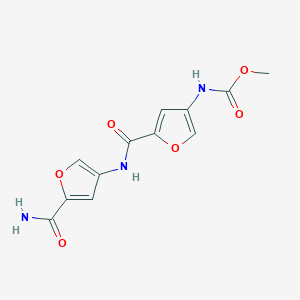
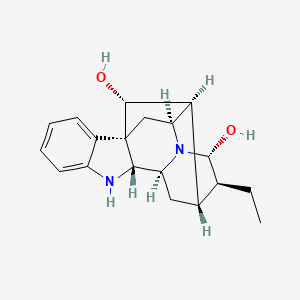
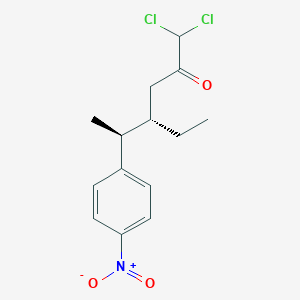
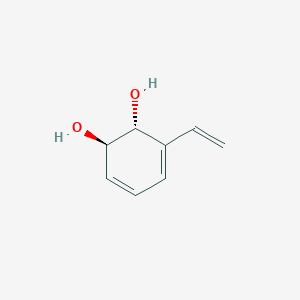
![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
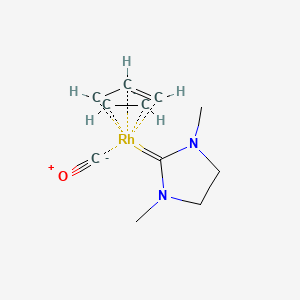
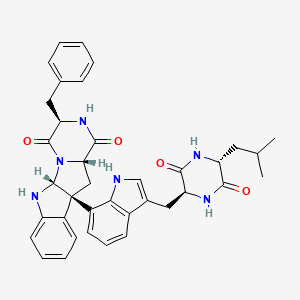
![[2H4]-5-MeO-DMT](/img/structure/B1263591.png)
